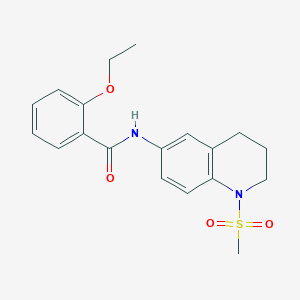
(4-(2-Ethyl-1H-imidazol-1-yl)phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-Ethyl-1H-imidazol-1-yl)phenyl)methanamine is a compound that features an imidazole ring substituted with an ethyl group and a phenylmethanamine moiety. Imidazole derivatives are known for their wide range of applications in medicinal chemistry, due to their biological activities and ability to interact with various molecular targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of imidazole derivatives often employs scalable and cost-effective methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(2-Ethyl-1H-imidazol-1-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the phenylmethanamine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the imidazole ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-(2-Ethyl-1H-imidazol-1-yl)phenyl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, imidazole derivatives are studied for their interactions with enzymes and receptors. This compound can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme inhibition and receptor activation .
Medicine
Medicinal chemistry benefits from the diverse biological activities of imidazole derivatives. This compound may be investigated for its potential as an antimicrobial, antifungal, or anticancer agent. Its ability to interact with biological targets makes it a valuable candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it suitable for various applications, including catalysis and material modification .
Mécanisme D'action
The mechanism of action of (4-(2-Ethyl-1H-imidazol-1-yl)phenyl)methanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and receptor binding. The phenylmethanamine moiety can interact with biological membranes and proteins, modulating their function . These interactions can lead to various biological effects, such as enzyme inhibition, receptor activation, and changes in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(1H-Imidazol-1-yl)phenyl)methanamine: Lacks the ethyl group, which may affect its reactivity and biological activity.
(4-(2-Methyl-1H-imidazol-1-yl)phenyl)methanamine: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic properties.
(4-(1H-Benzimidazol-1-yl)phenyl)methanamine: Contains a benzimidazole ring, which can alter its binding affinity and biological effects.
Uniqueness
(4-(2-Ethyl-1H-imidazol-1-yl)phenyl)methanamine is unique due to the presence of the ethyl group on the imidazole ring. This substitution can influence its chemical reactivity, biological activity, and overall properties. The combination of the imidazole ring and the phenylmethanamine moiety provides a versatile scaffold for the development of new compounds with diverse applications.
Propriétés
Numéro CAS |
1432034-85-9; 210918-00-6 |
|---|---|
Formule moléculaire |
C12H15N3 |
Poids moléculaire |
201.273 |
Nom IUPAC |
[4-(2-ethylimidazol-1-yl)phenyl]methanamine |
InChI |
InChI=1S/C12H15N3/c1-2-12-14-7-8-15(12)11-5-3-10(9-13)4-6-11/h3-8H,2,9,13H2,1H3 |
Clé InChI |
PIIINBQRPSNTGY-UHFFFAOYSA-N |
SMILES |
CCC1=NC=CN1C2=CC=C(C=C2)CN |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(Tert-butyl)-4-[1-(methylethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2686183.png)
![N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2686185.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propanamide](/img/structure/B2686188.png)
![2,6-dichloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2686189.png)


![3-[1-(2-Phenoxyacetyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2686193.png)
![2-(4-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2686194.png)
![5-bromo-2-chloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2686197.png)

